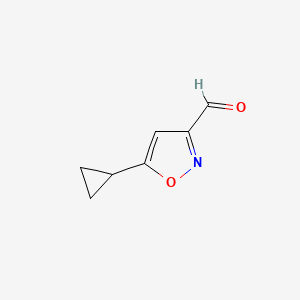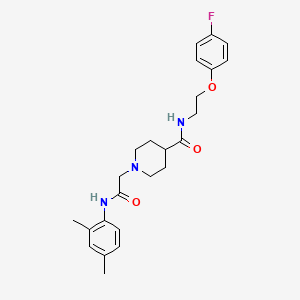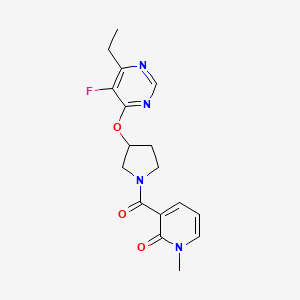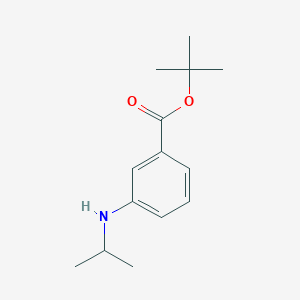
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a pyridine ring substituted with a methoxy group at the 4-position and an amine group at the 1-position of the propan-2-yl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxypyridine.
Alkylation: The 4-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-2-yl group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to its chiral nature.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
作用機序
The mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways. The methoxy group and amine group play crucial roles in its binding affinity and activity.
類似化合物との比較
(2S)-2-(4-Methoxypyridin-2-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
2-(4-Methoxypyridin-2-yl)ethanamine: A structurally similar compound with a shorter alkyl chain.
2-(4-Methoxypyridin-2-yl)propan-2-amine: A compound with a different substitution pattern on the propan-2-yl chain.
Uniqueness:
Chirality: The (2R)-enantiomer exhibits unique biological activity compared to its (2S)-counterpart.
Functional Groups: The presence of both methoxy and amine groups provides versatility in chemical reactions and biological interactions.
特性
IUPAC Name |
(2R)-2-(4-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9-5-8(12-2)3-4-11-9/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWJCBFXORRLFZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2498100.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-b-D-galactopyranosyl)oxy]pentanoic acid](/img/structure/B2498105.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)
![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)



![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
